Dimethyl (diazomethyl)phosphonate: A Comprehensive Technical Guide for Advanced Organic Synthesis
Dimethyl (diazomethyl)phosphonate: A Comprehensive Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl (diazomethyl)phosphonate, commonly known as the Seyferth-Gilbert reagent, is a pivotal tool in modern organic synthesis, primarily utilized for the one-carbon homologation of aldehydes and ketones to alkynes. This transformation, the Seyferth-Gilbert homologation, and its widely adopted modification, the Ohira-Bestmann reaction, offer a reliable and efficient pathway to introduce an alkyne functionality, a versatile building block in the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides an in-depth overview of the chemical and physical properties of Dimethyl (diazomethyl)phosphonate, detailed experimental protocols for its synthesis and application, and a thorough examination of the associated reaction mechanisms.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Dimethyl (diazomethyl)phosphonate and its key precursor in the Ohira-Bestmann modification, Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent), is essential for its safe and effective use. The following tables summarize their key quantitative data.
Table 1: Physicochemical Properties of Dimethyl (diazomethyl)phosphonate
| Property | Value |
| CAS Number | 27491-70-9[1][2] |
| Molecular Formula | C₃H₇N₂O₃P[1][3] |
| Molecular Weight | 150.07 g/mol [1] |
| IUPAC Name | diazo(dimethoxyphosphoryl)methane[1] |
Table 2: Spectral Data for Dimethyl (diazomethyl)phosphonate
| Spectrum Type | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ³¹P NMR (CDCl₃) | 29.58 ppm[4] |
| ¹³C NMR (CDCl₃) | 122.4 (dq, JC-P = 21 Hz, JC-F = 265 Hz), 92.1 (m, JC-F = 41 Hz), 53.1 (d, JC-P = 6.5 Hz), 29.8 (d, JC-P = 141 Hz)[4] |
| IR (thin film) | 3256, 1462, 1257, 1183, 1100, 1077, 1039 cm⁻¹[4] |
Table 3: Physicochemical Properties of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)
| Property | Value |
| CAS Number | 90965-06-3[5][6] |
| Molecular Formula | C₅H₉N₂O₄P[5][6] |
| Molecular Weight | 192.11 g/mol [5][6] |
| Appearance | Light yellow to yellow oil[5] |
| Density | 1.28 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.352-1.354[7] |
| Storage Conditions | Store at 0-8 °C under inert gas[5] |
Synthesis of Dimethyl (diazomethyl)phosphonate
The synthesis of Dimethyl (diazomethyl)phosphonate can be achieved through a diazo transfer reaction followed by deacylation. The following protocol is based on a convenient and reproducible procedure.[4]
Experimental Protocol: Synthesis via Diazo Transfer/Deacylation
Materials:
-
Dimethyl methylphosphonate
-
n-Butyllithium (n-BuLi) in hexanes
-
2,2,2-Trifluoroethyl trifluoroacetate (B77799)
-
4-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA)
-
Triethylamine (B128534) (Et₃N)
-
Dry Tetrahydrofuran (THF)
-
Dry Acetonitrile (B52724) (CH₃CN)
Procedure:
-
Trifluoroacetylation: To a flame-dried round-bottomed flask under an inert atmosphere, add dry THF and cool to -78 °C. Add Dimethyl methylphosphonate, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 15-30 minutes. Rapidly add 2,2,2-Trifluoroethyl trifluoroacetate and continue stirring at -78 °C for 15 minutes before warming to room temperature. The crude trifluoroacetylated intermediate is used directly in the next step without purification.[4]
-
Diazo Transfer and Deacylation: Dissolve the crude intermediate in dry acetonitrile. Add 4-acetamidobenzenesulfonyl azide and cool the solution to 0 °C. Slowly add triethylamine and allow the mixture to warm to room temperature, stirring overnight.[4]
-
Work-up and Purification: Remove the solvent by rotary evaporation. The resulting slurry contains the precipitated 4-acetamidobenzenesulfonamide. The crude Dimethyl (diazomethyl)phosphonate can be purified by filtration through silica (B1680970) gel to yield a product of sufficient purity for subsequent reactions. The overall yield is typically over 50%.[4]
The Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation is a powerful method for converting aldehydes and ketones into alkynes using Dimethyl (diazomethyl)phosphonate in the presence of a strong base.[6][8]
Reaction Mechanism
The reaction proceeds through several key steps, as illustrated in the diagram below.
Caption: Mechanism of the Seyferth-Gilbert Homologation.
The mechanism involves the deprotonation of Dimethyl (diazomethyl)phosphonate by a strong base, such as potassium tert-butoxide, to form a phosphonate-stabilized carbanion.[6] This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an adduct.[7] This intermediate undergoes cyclization to form an unstable oxaphosphetane, which then fragments to eliminate dimethyl phosphate and form a vinyl diazo species.[6] Subsequent loss of nitrogen gas generates a vinylidene carbene, which rearranges via a 1,2-migration of either R¹ or R² to yield the final alkyne product.[6]
The Ohira-Bestmann Modification
A significant improvement to the Seyferth-Gilbert homologation is the Ohira-Bestmann modification, which allows for the in situ generation of the reactive phosphonate (B1237965) anion under milder basic conditions, making it suitable for base-sensitive and enolizable substrates.[6] This is achieved by using Dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6]
Synthesis of the Ohira-Bestmann Reagent
The Ohira-Bestmann reagent can be synthesized via a diazo transfer reaction to dimethyl (2-oxopropyl)phosphonate.
References
- 1. Dimethyl (diazomethyl)phosphonate | C3H7N2O3P | CID 5115033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl (diazomethyl)phosphonate | CAS 27491-70-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. A Convenient Reagent for Aldehyde to Alkyne Homologation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. chemimpex.com [chemimpex.com]
- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 7. Dimethyl (1-diazo-2-oxopropyl)phosphonate 10 acetonitrile H-NMR, = 96 HPLC 90965-06-3 [sigmaaldrich.com]
- 8. grokipedia.com [grokipedia.com]
